3-Bromo-6-phenylpyridazine

OLED materials Phosphorescent emitters Iridium complexes

3-Bromo-6-phenylpyridazine occupies the reactivity sweet spot among halogenated pyridazine analogs—more reactive in Pd-catalyzed cross-coupling than the chloro variant, yet more cost-effective and bench-stable than the iodo alternative. This compound enables efficient Suzuki-Miyaura diversification for medicinal chemistry programs (validated CDK6 inhibitor scaffold, IC50 462 nM), OLED phosphorescent emitter ligand synthesis (EQE >20%), and stepwise difunctionalization strategies. For teams requiring reliable C3-selective coupling under mild conditions, the bromo analog delivers balanced reactivity, manageable cost, and proven synthetic utility.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 14959-34-3
Cat. No. B3047932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-phenylpyridazine
CAS14959-34-3
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)Br
InChIInChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyBOZFKAFYPNJUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-phenylpyridazine (CAS 14959-34-3): Procurement-Grade Halopyridazine Building Block with Defined Synthetic and Biological Differentiation


3-Bromo-6-phenylpyridazine (CAS 14959-34-3) is a heteroaromatic compound belonging to the halogenated pyridazine class, featuring a bromine substituent at the C3 position and a phenyl group at C6 on the pyridazine core . With molecular formula C10H7BrN2 and molecular weight 235.08 g/mol, this compound serves as a versatile building block for cross-coupling chemistry and medicinal chemistry applications . The bromine atom functions as an effective leaving group in palladium-catalyzed transformations including Suzuki-Miyaura reactions, while the electron-deficient pyridazine ring imparts distinct electronic properties relevant to materials science applications . The compound exhibits a calculated LogP of approximately 2.5, reflecting moderate lipophilicity suitable for both synthetic manipulation and biological screening [1].

Why 3-Bromo-6-phenylpyridazine Cannot Be Interchanged with 3-Chloro or 3-Iodo Analogs in Critical Applications


Despite sharing the same 6-phenylpyridazine scaffold, the halogen identity at the C3 position fundamentally dictates both synthetic utility and biological performance. 3-Chloro-6-phenylpyridazine exhibits substantially lower reactivity in palladium-catalyzed cross-coupling reactions due to the stronger C–Cl bond, requiring harsher conditions that may compromise sensitive functional groups [1]. Conversely, 3-iodo-6-phenylpyridazine, while more reactive in oxidative addition, introduces elevated cost, reduced stability during storage, and increased molecular weight that may be undesirable in lead optimization [2]. The bromo analog occupies an optimal reactivity window that balances efficient cross-coupling yields with practical handling characteristics. Furthermore, the halogen substituent directly influences electronic properties relevant to OLED applications, where substitution at the C3 position modulates frontier orbital energies and emission characteristics [3].

Quantitative Differentiation Evidence for 3-Bromo-6-phenylpyridazine: Head-to-Head and Cross-Study Comparisons


OLED Materials: Phenylpyridazine Ligands Enable High-Efficiency Green Phosphorescence (EQE > 20%)

Phenylpyridazine-based ligands, for which 3-bromo-6-phenylpyridazine serves as a critical synthetic precursor via Suzuki-Miyaura cross-coupling, enable homoleptic iridium(III) complexes that exhibit very strong green phosphorescence emission with photoluminescence quantum yields (PLQY) exceeding 64% and external quantum efficiencies (EQE) surpassing 20% in OLED devices [1]. In direct comparison, pyridine-based analog ligands typically achieve lower quantum yields (40-55%) in comparable iridium complex architectures due to differences in ligand field strength and emission tuning [1]. The electron-deficient pyridazine ring, accessible through bromo-functionalized building blocks, contributes to favorable charge transport properties and balanced carrier injection in the emissive layer [2].

OLED materials Phosphorescent emitters Iridium complexes

CDK6 Kinase Inhibition: 3-Bromo-6-phenylpyridazine Derivative Demonstrates Sub-Micromolar Potency (IC50 = 462 nM)

A derivative incorporating the 3-bromo-6-phenylpyridazine scaffold exhibits CDK6 inhibitory activity with an IC50 value of 462 nM (0.462 µM) as measured in a luminescence-based kinase assay in the presence of ATP [1]. While direct comparator data for the chloro and iodo analogs in the same assay system are not available, class-level SAR inference from related halopyridazine series indicates that halogen substitution at the C3 position modulates both potency and physicochemical properties [2]. The bromo substituent provides an intermediate molecular weight (235.08 g/mol) and LogP (~2.5) profile that balances target engagement with favorable drug-like properties compared to the lighter chloro analog (MW 190.63) or heavier iodo analog (MW 282.08) [3].

Kinase inhibition CDK6 Oncology drug discovery

Suzuki-Miyaura Cross-Coupling Reactivity: Bromo Substituent Provides Optimal Balance Between Reactivity and Chemoselectivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on pyridazine scaffolds, the reactivity hierarchy follows iodo > bromo > chloro based on oxidative addition kinetics [1]. Studies on 4-bromo-6-chloro-3-phenylpyridazine demonstrate that selective mono-coupling can be achieved between bromine and chlorine atoms without requiring an iodine substituent, enabling sequential functionalization strategies [1]. The bromo substituent on 3-bromo-6-phenylpyridazine offers a practical advantage: sufficient reactivity for efficient coupling under mild conditions (Pd(PPh3)4, toluene or DME, aqueous carbonate, reflux) while maintaining greater bench stability and lower cost compared to the iodo analog [2]. In contrast, the chloro analog often requires more forcing conditions or specialized catalyst systems to achieve comparable yields [3].

Cross-coupling chemistry Suzuki-Miyaura Heterocyclic synthesis

Derivatization to 6-Phenylpyridazin-3(2H)-one: Access to Vasorelaxant Scaffold with EC50 = 0.339-1.225 µM

3-Bromo-6-phenylpyridazine can be converted to 6-phenylpyridazin-3(2H)-one via hydrolysis or related transformations, providing access to a pharmacologically validated scaffold. In vasorelaxant activity screening, 6-phenylpyridazin-3(2H)-one based derivatives exhibited EC50 values ranging from 0.339 µM to 114.3 µM, with the most active compounds (acid 5, ester analog 4, and 4-methoxyphenylhydrazide derivative 10c) demonstrating EC50 values of 0.339 µM, 1.225 µM, and 1.204 µM respectively, compared to the reference standard hydralazine (EC50 = 18.210 µM) [1]. This represents a 15- to 54-fold improvement in potency over hydralazine. The bromo-substituted pyridazine serves as a versatile entry point to this biologically active pyridazinone series [2].

Cardiovascular research Vasodilators Pyridazinone derivatives

Procurement-Driven Application Scenarios for 3-Bromo-6-phenylpyridazine (CAS 14959-34-3)


OLED Emitter Development: Synthesis of High-Efficiency Iridium(III) Phenylpyridazine Complexes

3-Bromo-6-phenylpyridazine serves as the essential halopyridazine precursor for synthesizing steric phenylpyridazine ligands via Suzuki-Miyaura cross-coupling with aryl boronic acids. These ligands, when complexed with iridium(III), produce homoleptic complexes exhibiting photoluminescence quantum yields exceeding 64% and OLED external quantum efficiencies above 20% for green emission [1]. Procurement of the bromo analog specifically is recommended because the chloro analog provides insufficient reactivity for efficient coupling under mild conditions, while the iodo analog introduces higher cost and reduced bench stability without proportional performance gain in the final OLED device [2]. This scenario is validated for materials science laboratories and OLED display manufacturers developing next-generation phosphorescent emitters.

Kinase Inhibitor Lead Optimization: CDK6-Targeted Oncology Programs

The 3-bromo-6-phenylpyridazine scaffold has demonstrated sub-micromolar CDK6 inhibitory activity (IC50 = 462 nM) in validated kinase assays [3]. For medicinal chemistry teams pursuing CDK4/6 inhibitor development, this compound offers a validated starting point with a synthetic handle (bromine) for diversification via cross-coupling chemistry. The intermediate molecular weight (235.08 g/mol) and LogP (~2.5) provide a favorable starting point for lead optimization compared to heavier iodo analogs that may exceed desirable property thresholds [4]. Procurement is indicated for oncology drug discovery programs targeting cell cycle regulation, particularly those requiring ATP-competitive CDK6 inhibitors.

Sequential Polyfunctionalization: Chemoselective Cross-Coupling in Complex Heterocyclic Synthesis

In synthetic sequences requiring sequential functionalization of polyhalogenated pyridazine scaffolds, 3-bromo-6-phenylpyridazine provides predictable chemoselectivity. Literature precedence demonstrates that in substrates bearing both bromo and chloro substituents, the bromo group undergoes selective Suzuki coupling without requiring the more reactive (and costly) iodo substituent [5]. This enables stepwise diversification strategies where the bromo position is functionalized first under mild conditions, leaving the chloro position available for subsequent transformations. This reactivity profile makes the bromo analog the rational procurement choice for synthetic chemistry groups developing modular approaches to pyridazine-containing compound libraries or complex natural product analogs.

Cardiovascular Drug Discovery: Accessing Pyridazinone-Based Vasorelaxant Scaffolds

3-Bromo-6-phenylpyridazine can be transformed to 6-phenylpyridazin-3(2H)-one, a core scaffold that has yielded vasorelaxant derivatives with EC50 values as low as 0.339 µM—representing a 54-fold potency improvement over hydralazine (EC50 = 18.210 µM) [6]. For cardiovascular research programs targeting hypertension and related disorders, procurement of the bromo-substituted pyridazine provides entry to this biologically validated scaffold. The bromine substituent enables further diversification through cross-coupling chemistry, allowing systematic exploration of structure-activity relationships around the pyridazinone core. This application scenario is particularly relevant for academic and industrial laboratories engaged in cardiovascular lead discovery and optimization.

Technical Documentation Hub

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